molecular formula C10H10N2O3 B13684489 Ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

Ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13684489
M. Wt: 206.20 g/mol
InChI Key: OADOFUSLCYIVLP-UHFFFAOYSA-N
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Description

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry and drug discovery, recognized for its broad spectrum of favorable pharmacological properties . Derivatives based on this core structure, such as Ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate, serve as critical intermediates for the synthesis of compounds with significant research interest. This scaffold is frequently investigated for its anti-inflammatory potential, with studies showing that novel derivatives can suppress key signaling pathways like NF-κB and STAT3, thereby reducing the production of inflammatory cytokines such as IL-6 and TNF-α . Furthermore, imidazo[1,2-a]pyridine-based compounds are explored for diverse biological activities, including antitumor, antibacterial, antiviral, and antiulcer effects . The carboxamide derivatives, which can be synthesized from ester precursors, are of particular importance, with some acting as selective agonists or inhibitors for targets like the 5-HT4 receptor . The versatility of this scaffold is evidenced by its presence in several marketed drugs and candidates, underscoring its value in developing new therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)7-6-11-9-8(13)4-3-5-12(7)9/h3-6,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADOFUSLCYIVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reaction

The condensation step is crucial and often involves refluxing the reactants in a solvent like ethanol or 1,2-dimethoxyethane. However, yields can be variable, and the reaction conditions may need optimization for specific substituents.

Hydrolysis

Following the condensation, hydrolysis of the resulting ester is typically performed in an alkaline aqueous solution to yield the carboxylate. This step is generally straightforward but requires careful control of pH and temperature to avoid side reactions.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) offers a faster and more efficient alternative to traditional heating methods. MAOS can significantly reduce reaction times and improve yields for certain imidazo[1,2-a]pyridine derivatives.

Advantages of MAOS

  • Speed : Reactions can be completed in minutes rather than hours.
  • Yield : Often higher yields are achieved due to more uniform heating.
  • Purity : Products may precipitate directly from the reaction mixture, reducing the need for purification.

Example of MAOS Conditions

For the synthesis of disubstituted imidazo[1,2-a]pyridines, MAOS conditions might involve heating at 120°C for 20-30 minutes using ethanol as the solvent.

Two-Step One-Pot Synthesis

Another efficient method involves a two-step one-pot procedure using N,N-dimethylformamide dimethyl acetate (DMF-DMA) as a key reagent. This approach allows for the synthesis of 3-substituted imidazo[1,2-a]pyridines in moderate to high yields.

Reaction Conditions

  • Step 1 : Formation of an intermediate formamidine at 65°C.
  • Step 2 : Cyclization with ethyl bromoacetate at 85°C.

Advantages

  • Convenience : All steps are performed in one pot.
  • Efficiency : High yields can be achieved with minimal purification required.

Copper-Catalyzed Three-Component Reactions

Copper-catalyzed three-component reactions offer a versatile method for synthesizing polysubstituted imidazo[1,2-a]pyridines. These reactions involve the combination of 2-aminopyridines, sulfonyl azides, and terminal alkynes or ynones.

Mechanism

The reaction proceeds through a CuAAC/ring-cleavage process, forming a highly active intermediate that is then captured by the 2-aminopyridine to yield the final product.

Advantages

  • Flexibility : Allows for a wide range of substituents.
  • Yield : Can achieve excellent yields under optimized conditions.

Comparison of Synthesis Methods

Synthesis Method Advantages Limitations
Traditional Condensation Well-established protocols Variable yields, lengthy reaction times
MAOS Fast, high yields, efficient Requires specialized equipment
Two-Step One-Pot Convenient, moderate to high yields Limited substrate scope
Copper-Catalyzed Flexible, excellent yields Requires copper catalyst, complex mechanism

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

a) 8-Substituted Derivatives
  • Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 1254309-85-7): The bromo and trifluoromethyl groups enhance electrophilic reactivity, making it useful in cross-coupling reactions. Its molecular weight (unreported in evidence) is likely higher than the hydroxy analog due to Br (79.9 g/mol) and CF₃ (69 g/mol) substituents .
b) 2-Substituted Derivatives
  • Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate (3f): Methyl groups at positions 2 and 5 reduce polarity, increasing hydrophobicity. Synthesized via refluxing 2-amino-6-methylpyridine with ethyl 2-chloroacetoacetate in EtOH (83% yield) .

Functional Group Modifications

a) Carboxylate Variants
  • Ethyl 4-methylthio-2-oxo-2H-pyrano[2’,3’:4,5]imidazo[1,2-a]pyridine-3-carboxylate (7d): The methylthio and oxo groups alter electronic density, reflected in IR carbonyl stretches (ν 1703 cm⁻¹) . Melting point (172–175°C) is higher than non-fused analogs due to rigid pyrano-fused structure .
  • Ethyl 7,9-dimethyl-4-methylthio-2-oxo-2H-pyrano[...]-3-carboxylate (7f): Additional methyl groups raise the melting point (181–184°C) and slightly lower the IR carbonyl stretch (ν 1693 cm⁻¹), suggesting weaker conjugation .
b) Hydroxy vs. Halogen Substituents
  • The 8-hydroxy group in the target compound increases hydrogen-bonding capability, enhancing solubility in polar solvents compared to halogenated analogs (e.g., 8-bromo or 8-iodo derivatives). However, hydroxy groups may also reduce metabolic stability in vivo.

Key Data Table: Structural and Physical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) IR (ν, cm⁻¹)
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate 8-OH, 3-COOEt C₁₁H₁₀N₂O₃ 218.21* Not reported ~1700–1750 (estimated)
Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate 8-Br, 2-CF₃ C₁₁H₈BrF₃N₂O₂ 347.10 Not reported Not reported
Ethyl 5-chloro-8-iodo-imidazo[1,2-a]pyridine-3-carboxylate 5-Cl, 8-I C₁₀H₈ClIN₂O₂ 350.54 Not reported Not reported
Ethyl 4-methylthio-2-oxo-2H-pyrano[...]-3-carboxylate (7d) 4-SMe, 2-oxo C₁₄H₁₁N₃O₂S 285.32 172–175 1703
Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate 8-OH, 2-Me C₁₁H₁₂N₂O₃ 220.23 Not reported Not reported

*Calculated based on molecular formula.

Biological Activity

Ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its significant biological activities, particularly in the fields of antimicrobial and anticancer research. Below is a comprehensive analysis of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C₁₁H₁₂N₂O₃
  • Molecular Weight : Approximately 220.23 g/mol
  • Structure : Characterized by a fused bicyclic structure that includes both imidazole and pyridine rings.

Antimicrobial Properties

Research has demonstrated that this compound exhibits potent antimicrobial effects. It has been evaluated against various bacterial strains, including Mycobacterium tuberculosis (Mtb).

Minimum Inhibitory Concentration (MIC) Studies :
A study reported that several derivatives of imidazo[1,2-a]pyridine-3-carboxamides showed MIC values as low as 1μM\leq 1\mu M against replicating Mtb strains, indicating strong antimicrobial efficacy. Notably, compounds derived from this family have been shown to outperform existing clinical candidates in terms of potency against multidrug-resistant strains .

CompoundMIC (μM)Target Organism
This compound≤ 1Mycobacterium tuberculosis
Compound 18 (related derivative)≤ 0.006Multidrug-resistant Mtb

Anticancer Properties

The anticancer potential of this compound has also been explored. The mechanism of action involves the compound's ability to bind to specific enzymes and receptors involved in cancer cell proliferation and survival.

Mechanism of Action :

  • Enzyme Interaction : The compound modulates the activity of certain kinases and other proteins that are critical in cancer pathways.
  • Cell Cycle Arrest : Preliminary studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. The results indicated a broad-spectrum antimicrobial effect, particularly against Gram-positive bacteria.

Study on Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. For instance, treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines compared to untreated controls.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its therapeutic application. Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics in animal models.

ParameterValue
Oral BioavailabilityHigh
Half-lifeApproximately 5 hours
Clearance RateModerate

Q & A

Q. What are the common synthetic routes for Ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate and its derivatives?

The synthesis typically involves cycloisomerization or cyclization reactions. For example:

  • Cycloisomerization : Using N-propargylpyridinium precursors under basic conditions (e.g., sodium hydroxide in aqueous medium) to form the imidazo[1,2-a]pyridine core .
  • Multi-step cyclization : Chlorinated pyridine derivatives are reacted with ethyl glycinate or similar reagents to introduce ester groups, followed by functionalization at the 8-position (e.g., hydroxy, amino, or chloro substituents) .
  • Nucleophilic substitution : Post-cyclization modifications, such as introducing ethoxy-oxoethoxy groups via substitution reactions under basic conditions .

Q. What spectroscopic and analytical methods are used to characterize this compound and its derivatives?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm hydrogen and carbon environments, particularly the fused-ring system and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity (e.g., HRMS (ESI) with <2 ppm error) .
  • Infrared Spectroscopy (IR) : Identifies functional groups like ester carbonyls (1693–1700 cm1^{-1}) and hydroxyl or amino stretches .
  • X-ray crystallography : Resolves 3D conformations, such as planar fused-ring systems with steric deviations from substituents .

Advanced Research Questions

Q. How do substituents at the 8-position influence reactivity and bioactivity?

Substituents critically modulate properties:

  • Hydroxy/ethoxy groups : Enhance hydrogen-bonding capacity, improving solubility and target binding (e.g., in kinase inhibitors) .
  • Chloro/bromo groups : Increase electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) and alter pharmacokinetic profiles .
  • Amino groups : Enable further derivatization (e.g., amidation) and enhance antimicrobial activity against resistant pathogens .
  • Trifluoromethyl groups : Improve metabolic stability and bioavailability via hydrophobic interactions .
    Methodological Insight : Structure-activity relationship (SAR) studies combined with computational docking can predict substituent effects .

Q. How can contradictory data in biological activity studies be resolved?

Contradictions often arise from:

  • Substituent positional isomerism : For example, 6-bromo vs. 8-bromo derivatives exhibit distinct antimicrobial profiles .
  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) and use orthogonal assays (e.g., SPR for binding affinity).
  • Stereochemical effects : Use enantioselective synthesis and chiral HPLC to isolate active stereoisomers .
    Case Study : Ethyl 8-amino-7-chloro derivatives showed conflicting cytotoxicity data; resolving this required purity validation via HRMS and dose-response assays .

Q. What strategies optimize selective functionalization of the imidazo[1,2-a]pyridine core?

  • Lewis acid catalysis : For C-3 Friedel-Crafts acylation, AlCl3_3 or FeCl3_3 selectively activates the position, avoiding side reactions .
  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) during substitution or oxidation steps .
  • Solvent control : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution efficiency at the 8-position .

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